1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester
Description
1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester (CAS: 2407051-38-9) is a piperidine derivative with a molecular weight of 362.47 g/mol and a purity of ≥98% . The compound features three key functional groups:
- A benzyl group at the piperidine nitrogen (N1 position).
- A tert-butoxycarbonyl (Boc) protecting group on the amine at the C3 position.
- An ethyl ester at the carboxylic acid moiety (C4 position).
This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications requiring selective amine protection and ester functionalities.
Properties
IUPAC Name |
ethyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(13-15-9-7-6-8-10-15)14-17(16)21-19(24)26-20(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZMEMDSCFQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine Precursors
A foundational approach involves introducing the tert-butoxycarbonyl (Boc) group to a pre-functionalized piperidine scaffold. For example, N-benzyl-3-piperidone serves as a key intermediate, synthesized via quaternization of 3-hydroxypyridine with benzyl bromide under anhydrous methanol conditions. Subsequent hydrogenation with sodium borohydride reduces the pyridinium salt to N-benzyl-3-hydroxypiperidine (yield: 80–90%). Boc protection is then achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of palladium-carbon catalyst under hydrogen, yielding N-Boc-3-hydroxypiperidine.
Oxidation and Esterification
Stereoselective Enzymatic Transamination
ω-Transaminase-Catalyzed Amination
A biocatalytic route employs ω-transaminase to install the amino group stereoselectively. Starting from N-benzyl-3-piperidone, the ketone is converted to (R)-N-benzyl-3-aminopiperidine using isopropylamine as the amino donor and pyridoxal-5′-phosphate (PLP) as a cofactor. Reaction conditions (pH 8.0, 50°C, 18 hours) achieve enantiomeric excess (ee) >99% for the R-configuration. Subsequent Boc protection with Boc₂O in tetrahydrofuran (THF) affords the target compound with 90–95% yield.
Advantages of Enzymatic Methods
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Stereocontrol : Eliminates the need for chiral resolution steps.
-
Green Chemistry : Operates in aqueous/organic biphasic systems, reducing solvent waste.
-
Scalability : Demonstrated at pilot scale (50 g batches) with consistent ee >98%.
Curtius Rearrangement from Hydrazide Intermediates
Hydrazide Formation
Ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) reacts with hydrazine hydrate in toluene at 70–80°C to form piperidine-3-carboxylic acid hydrazide. Excess hydrazine (1.4–1.6 equivalents) ensures complete conversion within 12–24 hours.
Azide Formation and Rearrangement
Treating the hydrazide with sodium nitrite and hydrochloric acid at −5°C generates the acyl azide, which undergoes Curtius rearrangement upon heating to 80–100°C. This produces 3-isocyanatopiperidine, hydrolyzed in situ to 3-aminopiperidine. Benzyl protection (via benzyl bromide) and Boc/ethyl ester functionalization complete the synthesis, yielding 1-benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester (overall yield: 40–45%).
Comparative Analysis of Methods
Industrial-Scale Considerations
Cost and Efficiency
Chemical Reactions Analysis
1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Boc-protected amino group to a free amine.
Common reagents and conditions used in these reactions include mild acids for Boc deprotection, strong reducing agents for ester reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic Development:
This compound is structurally related to piperidine derivatives, which are known for their analgesic properties. Research shows that derivatives of piperidine, including those based on 1-benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester, can exhibit high affinity for mu-opioid receptors, making them potential candidates for the development of new analgesics. For instance, modifications of piperidine rings have led to the synthesis of potent analgesics with improved safety profiles compared to traditional opioids like morphine .
Synthesis of Chiral Amino Acids:
The compound serves as a versatile building block in the synthesis of chiral amino acids and peptides. The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions while maintaining the integrity of the amino group. This property is particularly useful in creating biologically active peptides that can serve as therapeutics or research tools in various biological assays .
Synthetic Organic Chemistry
Building Block for Complex Molecules:
this compound can be utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. For example, it can be converted into other piperidine derivatives through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for screening in drug discovery .
Polycyclic Compound Synthesis:
The compound has been employed in synthesizing polycyclic compounds that act as Toll-like receptor antagonists. These compounds are being explored for their potential in treating immune disorders, highlighting the compound's relevance in developing new therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The benzyl group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic pockets in proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s uniqueness lies in its combination of the Boc-protected amine and benzyl-ethyl ester substituents. Below is a comparative analysis with similar piperidine-based derivatives:
*Calculated based on formula C20H25NO6.
Critical Observations :
- Boc Protection : The Boc group in the target compound enhances amine stability during synthetic steps, unlike 1-benzoylpiperidine-4-carboxylic acid (CAS: 5274-99-7), which lacks protective groups .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves solubility in organic solvents compared to free carboxylic acid analogs (e.g., 1-benzylpiperidine-4-carboxylic acid, CAS: 10315-07-8) .
- Benzyl Substituent : Shared with 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester (CAS: 38711-20-5), this group facilitates lipophilicity and π-π interactions in drug design .
Biological Activity
1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester (CAS 2407051-38-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, highlighting its pharmacological implications.
Chemical Structure and Properties
The compound features a piperidine ring with a benzyl group and a Boc (tert-butyloxycarbonyl) protecting group on the amino function, along with an ethyl ester at the carboxylic acid position. This structure is significant as it influences the compound's solubility, permeability, and overall biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃ |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 2407051-38-9 |
| Solubility | Soluble in organic solvents |
In Vitro Studies
Recent studies have demonstrated that derivatives of piperidine compounds exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to 1-benzyl-3-Boc-amino-piperidine have shown efficacy against different microbial strains. For instance, substituted piperidin-4-amines have been reported to possess antifungal and antimicrobial properties .
- Inflammation Modulation : The compound has been investigated for its ability to inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory diseases. In vitro assays indicated that certain derivatives can significantly reduce IL-1β release in macrophages stimulated with LPS/ATP .
Case Studies
- NLRP3 Inhibition : A study focusing on related compounds demonstrated that specific piperidine derivatives could inhibit NLRP3-dependent pyroptosis, which is associated with various inflammatory conditions. These compounds were able to reduce ATPase activity in recombinant NLRP3 proteins and showed promise in preventing inflammation in vivo models .
- Anticancer Activity : Research has indicated that benzyl-substituted piperidine derivatives exhibit antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PDAC (pancreatic ductal adenocarcinoma). The IC50 values ranged from 19.9 to 75.3 µM, indicating significant cytotoxicity against these cancer cells while sparing non-cancerous cells .
Table 2: Biological Activities and IC50 Values
| Activity Type | Cell Line/Model | IC50 (µM) |
|---|---|---|
| Antimicrobial | Various Strains | Varies |
| Anticancer | MDA-MB-231 | 19.9 - 75.3 |
| NLRP3 Inhibition | THP-1 Macrophages | Not specified |
The biological activities of 1-benzyl-3-Boc-amino-piperidine derivatives can be attributed to their interaction with specific cellular targets:
- NLRP3 Inflammasome : The inhibition of NLRP3 activation leads to reduced inflammatory cytokine release, suggesting potential therapeutic applications in treating inflammatory diseases .
- Cell Proliferation : The antiproliferative effects observed in cancer studies are likely due to the compounds' ability to interfere with cellular signaling pathways involved in growth and survival .
Q & A
Q. What are the recommended storage and handling protocols for 1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester to ensure stability?
- Methodological Answer : The compound should be stored in a tightly sealed container at -20°C to prevent degradation, as Boc-protected amines are sensitive to moisture and heat . Avoid exposure to strong acids/bases, which may prematurely cleave the Boc group. Use inert gas (e.g., nitrogen) purging during storage for oxygen-sensitive intermediates. Handling requires PPE (gloves, lab coat, goggles) and adequate ventilation to minimize inhalation risks, as recommended for structurally related piperidine derivatives .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC : Use a C18 column with UV detection (λmax ~249 nm for Boc-protected analogs) to assess purity (≥98% is typical for research-grade material) .
- GC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., ethyl esters of similar carboxylic acids) .
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for Boc), benzyl protons (δ ~7.3 ppm), and ethyl ester methylene (δ ~4.1 ppm) .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : A typical pathway involves:
Piperidine functionalization : Introduce the benzyl group at position 1 via alkylation .
Boc protection : React the amine at position 3 with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., DMAP) .
Esterification : Convert the carboxylic acid to the ethyl ester using ethanol and a coupling agent (e.g., DCC/DMAP) .
Side products (e.g., incomplete Boc protection) are monitored via TLC (silica gel, hexane/ethyl acetate) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency during esterification to minimize side reactions?
- Methodological Answer : Key strategies include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate ester formation and reduce racemization .
- Solvent choice : Anhydrous DCM or THF minimizes hydrolysis of the activated intermediate .
- Temperature control : Maintain 0–25°C to prevent decomposition of the acyloxy intermediate .
Advanced monitoring via in-situ FTIR can track carbonyl stretching (1720–1740 cm⁻¹) for real-time reaction progress .
Q. What experimental approaches resolve contradictions in pharmacological activity data for Boc-protected piperidine derivatives?
- Methodological Answer : Contradictions may arise from:
- Boc deprotection variability : Residual Boc groups can alter receptor binding. Validate deprotection completeness via ninhydrin test or LC-MS .
- Stereochemical effects : Use chiral HPLC to confirm enantiopurity, as minor enantiomers may exhibit antagonistic activity .
- Cell-based vs. in vivo assays : Account for metabolic differences (e.g., esterase-mediated hydrolysis of ethyl esters) by comparing in vitro IC50 with pharmacokinetic profiles .
Q. What are the best practices for Boc deprotection in sensitive pharmacological intermediates?
- Methodological Answer :
- Acid selection : Use TFA (trifluoroacetic acid) in DCM (1:4 v/v) for rapid deprotection (30 min, 0°C) without degrading the ethyl ester .
- Neutralization : Quench with aqueous NaHCO3 to prevent acid-mediated side reactions (e.g., ester hydrolysis) .
- Byproduct removal : Employ solid-phase extraction (C18 cartridges) or precipitation in cold diethyl ether to isolate the free amine .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Dose-response validation : Ensure consistent molarity calculations, as ethyl ester solubility varies with media composition .
- Metabolite profiling : Use LC-MS to identify hydrolyzed products (e.g., free carboxylic acid) that may contribute to toxicity .
- Control experiments : Compare with Boc-deprotected analogs to isolate the ester’s role in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
